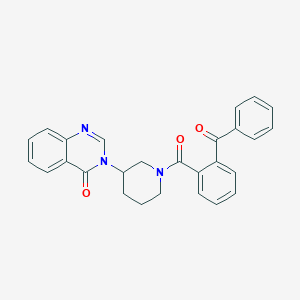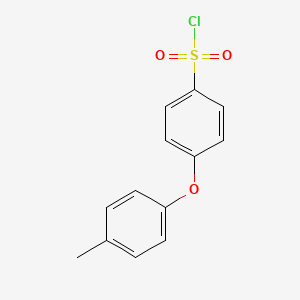
4-(4-methylphenoxy)benzenesulfonyl Chloride
説明
4-(4-methylphenoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 192329-90-1 . It has a molecular weight of 282.75 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 282.75 . The IUPAC name is this compound and the InChI code is 1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 .科学的研究の応用
Curing Agents and Polymer Resins
One study discusses the synthesis of 2-ethyl-4-methylimidazole (EMI) derivatives using benzenesulfonyl chloride, which were then applied as latent curing agents for epoxy resins. These agents showed efficient curing at moderate temperatures and improved the thermal stability and mechanical properties of the resins, highlighting their potential in industrial applications (Lei et al., 2015).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been used in solid-phase synthesis to generate various chemical scaffolds. This process allows for the efficient creation of diverse chemical entities, demonstrating the compound's role in facilitating chemical transformations (Fülöpová & Soural, 2015).
Ferrocene-Containing Diamines
Research on the synthesis of new ferrocene-containing diamines for use in epoxy resins has been conducted. Here, benzenesulfonyl chloride plays a crucial role in the synthesis pathway, leading to materials that exhibit enhanced X-ray contrast, suggesting applications in imaging and electronics (Wright et al., 2001).
Molecular-Electronic Structure Analysis
A study on the synthesis and analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides insights into their structural and electronic properties. This research contributes to the understanding of how steric hindrance affects chemical reactivity and molecular structure (Rublova et al., 2017).
Magnetic ROMP-Derived Reagents
The development of recyclable high-load magnetic ROMP-derived benzenesulfonyl chloride reagents showcases an innovative approach to methylation/alkylation reactions. These magnetic reagents can be efficiently retrieved and reused, offering a sustainable alternative for chemical syntheses (Faisal et al., 2017).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions utilizing benzenesulfonyl chloride in ionic liquids demonstrate enhanced reactivity and selectivity under mild conditions. This method provides a green and efficient pathway for synthesizing diaryl sulfones, important intermediates in pharmaceutical and material science research (Nara et al., 2001).
特性
IUPAC Name |
4-(4-methylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLITRVKMFIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
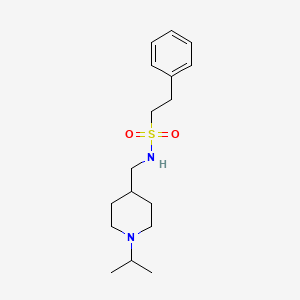
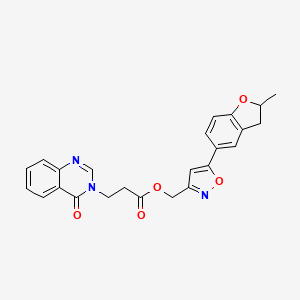
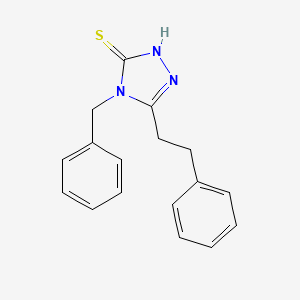
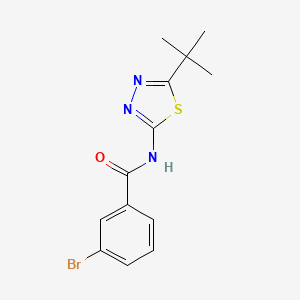
![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)


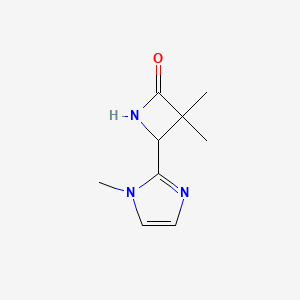
![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)

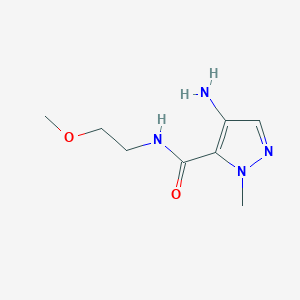
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)
